molecular formula C12H9ClN2OS B091123 2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone CAS No. 18592-51-3

2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone

Katalognummer: B091123
CAS-Nummer: 18592-51-3
Molekulargewicht: 264.73 g/mol
InChI-Schlüssel: XEPDFZCGSSDIGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone typically involves the reaction of acetophenone with 6-chloro-3-pyridazine thiol. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution on the acetophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or alter cell membrane permeability, leading to cell death in microbial organisms. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone is unique due to the combination of the acetophenone core with the 6-chloro-3-pyridazinylthio group.

Eigenschaften

CAS-Nummer

18592-51-3

Molekularformel

C12H9ClN2OS

Molekulargewicht

264.73 g/mol

IUPAC-Name

2-(6-chloropyridazin-3-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C12H9ClN2OS/c13-11-6-7-12(15-14-11)17-8-10(16)9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

XEPDFZCGSSDIGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl

Synonyme

α-[(6-Chloropyridazin-3-yl)thio]acetophenone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.